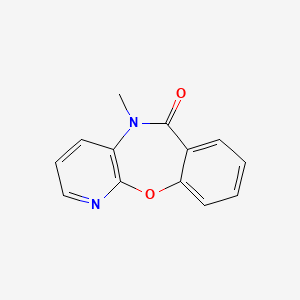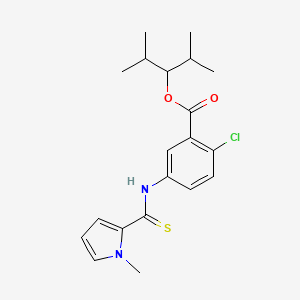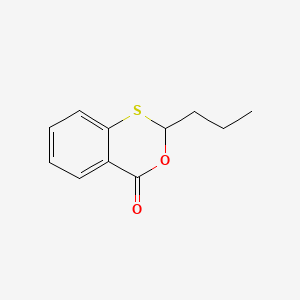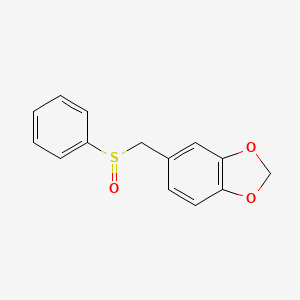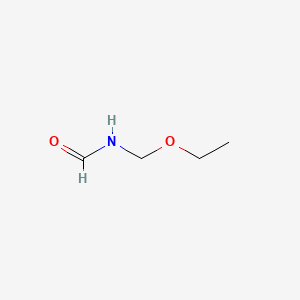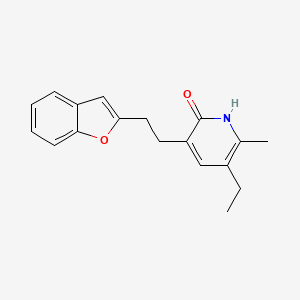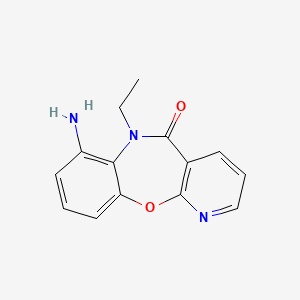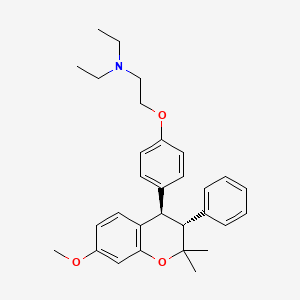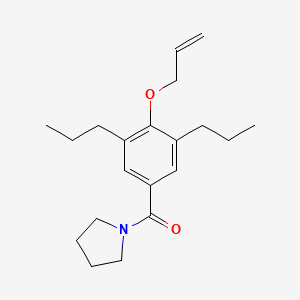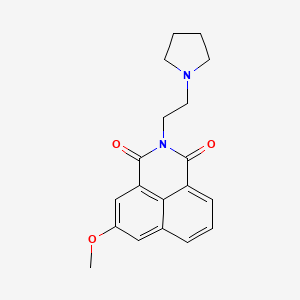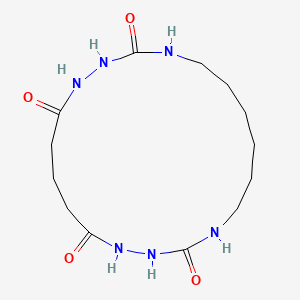
1,2,4,11,13,14-Hexaazacyclononadecane-3,12,15,19-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,11,13,14-Hexaazacyclononadecane-3,12,15,19-tetrone is a complex organic compound with the molecular formula C₁₃H₂₄N₆O₄. It is characterized by a unique structure that includes multiple nitrogen atoms and carbonyl groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,11,13,14-Hexaazacyclononadecane-3,12,15,19-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of linear precursors containing amine and carbonyl functionalities under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4,11,13,14-Hexaazacyclononadecane-3,12,15,19-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the carbonyl groups, leading to the formation of alcohols or amines.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or nitroso derivatives, while reduction can produce secondary amines or alcohols.
Aplicaciones Científicas De Investigación
1,2,4,11,13,14-Hexaazacyclononadecane-3,12,15,19-tetrone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1,2,4,11,13,14-Hexaazacyclononadecane-3,12,15,19-tetrone involves its interaction with molecular targets through its nitrogen and carbonyl groups. These interactions can lead to the formation of stable complexes with proteins or other biomolecules, affecting their function and activity. The pathways involved often include hydrogen bonding, coordination with metal ions, and covalent modifications.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,11,13,14-Hexaazacyclononadecane-3,12,15,19-tetrone: is similar to other cyclic compounds with multiple nitrogen atoms, such as cyclam (1,4,8,11-tetraazacyclotetradecane) and cyclen (1,4,7,10-tetraazacyclododecane).
Uniqueness
What sets this compound apart is its specific arrangement of nitrogen and carbonyl groups, which provides unique reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions.
Propiedades
Número CAS |
220751-74-6 |
|---|---|
Fórmula molecular |
C13H24N6O4 |
Peso molecular |
328.37 g/mol |
Nombre IUPAC |
1,2,4,11,13,14-hexazacyclononadecane-3,12,15,19-tetrone |
InChI |
InChI=1S/C13H24N6O4/c20-10-6-5-7-11(21)17-19-13(23)15-9-4-2-1-3-8-14-12(22)18-16-10/h1-9H2,(H,16,20)(H,17,21)(H2,14,18,22)(H2,15,19,23) |
Clave InChI |
ZBADPRCZBZRARF-UHFFFAOYSA-N |
SMILES canónico |
C1CCCNC(=O)NNC(=O)CCCC(=O)NNC(=O)NCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


